Methyl 3-Morpholinobenzoate

Description

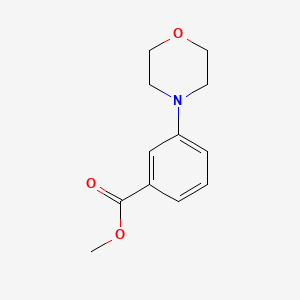

Methyl 3-morpholinobenzoate (CAS: 197172-69-3) is a benzoic acid derivative featuring a morpholine substituent at the 3-position and a methyl ester group. Its molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol . The compound is commonly used as a pharmaceutical intermediate, particularly in synthesizing molecules targeting biological pathways such as ferroptosis . It is stored under dry conditions at 2–8°C and has a purity of 98% in commercial supplies .

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-12(14)10-3-2-4-11(9-10)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHOTUXOPYLESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932499 | |

| Record name | Methyl 3-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145127-37-3 | |

| Record name | Methyl 3-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Ethyl 3-Morpholinobenzoate (15b)

- Structure : Ethyl ester analog, replacing the methyl group with ethyl.

- Molecular Formula: C₁₃H₁₇NO₃.

- Molecular Weight : 236.1 g/mol (observed via ESI-MS) .

- Synthesis : Yield of 78% via esterification; characterized by ¹H NMR (δ 4.37 ppm for ethyl group) .

- Applications : Studied in ferroptosis inhibition, suggesting the morpholine moiety enhances interaction with biological targets like NCOA4-FTH1 .

- Key Difference : Ethyl ester may confer slightly higher lipophilicity compared to the methyl analog, influencing pharmacokinetics.

Methyl 5-Amino-2-Morpholinobenzoate

Methyl 3-Fluoro-4-Morpholinobenzoate

Methyl 3-Morpholinopropionate (ST-7245)

- Structure : Propionate backbone instead of benzoate.

- Molecular Formula: C₈H₁₅NO₃.

- Molecular Weight : 173.21 g/mol .

- Purity: 95% (lower than Methyl 3-morpholinobenzoate’s 98%) .

- Key Difference : The shorter chain may reduce steric hindrance, favoring enzymatic interactions.

Data Table: Comparative Analysis of Morpholinobenzoate Derivatives

Research Findings and Functional Insights

- Synthetic Efficiency: this compound derivatives are synthesized via esterification or nucleophilic substitution, with yields ranging from 76% to 98% depending on substituents .

- Biological Activity: Morpholine rings enhance solubility and target engagement in ferroptosis pathways, while fluorine or amino groups modulate electronic properties and binding affinity .

- Safety Considerations: Methyl esters generally require precautions (e.g., H302 hazard), but fluoro- or amino-substituted analogs may introduce additional risks, necessitating tailored safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.